(4-Boc-piperazin-1-yl)-oxo-acetic acid
Description
Structural Features and Nomenclature of (4-Boc-piperazin-1-yl)-oxo-acetic acid
The structure of this compound is characterized by a central six-membered piperazine (B1678402) ring. One of the nitrogen atoms of this ring is acylated by an oxo-acetic acid group, while the opposite nitrogen atom is protected by a tert-butoxycarbonyl (Boc) group. This arrangement renders the two nitrogen atoms chemically distinct, allowing for sequential and controlled chemical transformations.
The compound is known by several synonyms, including 4-(tert-Butoxycarbonyl)piperazin-1-ylacetic acid. cymitquimica.com Its systematic IUPAC name is 2-[4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]-2-oxoacetic acid. chemsrc.com Key chemical and physical properties are summarized in the table below.
| Property | Value |
| CAS Number | 788153-44-6 |
| Molecular Formula | C₁₁H₁₈N₂O₅ chemsrc.com |
| Molecular Weight | 258.27 g/mol chemsrc.com |
| Appearance | Solid, Crystalline cymitquimica.com |
| Density | 1.28 g/cm³ chemsrc.com |
| Boiling Point | 397.4 °C at 760 mmHg chemsrc.com |
| Flash Point | 194.2 °C chemsrc.com |
This data is compiled from multiple sources. cymitquimica.comchemsrc.com
The Significance of the Piperazine Ring System in Contemporary Organic and Medicinal Chemistry
The piperazine ring is a six-membered heterocycle containing two nitrogen atoms at opposite positions. ebi.ac.uk This structural motif is of immense importance in medicinal chemistry and is a component of numerous approved pharmaceutical agents. nih.govwikipedia.orgnih.gov The prevalence of the piperazine scaffold in drug design can be attributed to several favorable characteristics. wisdomlib.org
The two nitrogen atoms provide sites for substitution, allowing for the facile introduction of diverse chemical functionalities to modulate a compound's biological activity and pharmacokinetic profile. nih.gov The presence of these basic nitrogen atoms often improves physicochemical properties such as aqueous solubility and oral bioavailability. nih.gov The piperazine ring itself is a conformationally flexible yet structurally robust scaffold that can effectively present substituents for interaction with biological targets. nih.gov Consequently, piperazine derivatives have been developed to treat a wide array of diseases, and the ring is found in antiviral, anticancer, antipsychotic, and antidepressant medications. ebi.ac.ukwikipedia.orgontosight.ai Its versatile structure continues to make it an attractive core for the development of novel bioactive molecules. nih.gov
Strategic Utility of the tert-Butoxycarbonyl (Boc) Protecting Group in Amine Transformations
The tert-butoxycarbonyl (Boc) group is one of the most widely used protecting groups for amines in organic synthesis. quora.com Its function is to temporarily mask the reactivity of an amine group, preventing it from participating in unwanted side reactions while other chemical transformations are carried out on the molecule. quora.comfiveable.me The Boc group converts the nucleophilic amine into a much less reactive carbamate. total-synthesis.com
The strategic utility of the Boc group lies in its unique stability and cleavage conditions. It is robust and stable under a wide variety of reaction conditions, including those involving bases and nucleophiles. fiveable.metotal-synthesis.com However, it can be readily removed under mild acidic conditions, typically using trifluoroacetic acid (TFA) or hydrochloric acid (HCl). wikipedia.orgasna.com.sa This acid lability allows for selective deprotection without disturbing other acid-sensitive functional groups or other protecting groups, such as the base-labile Fmoc group or the hydrogenolysis-cleavable Cbz group. total-synthesis.com This concept, known as "orthogonality," is crucial in complex, multi-step syntheses, such as solid-phase peptide synthesis, where different protecting groups must be removed sequentially. total-synthesis.comasna.com.sa The introduction of the Boc group is also straightforward, commonly achieved by reacting an amine with di-tert-butyl dicarbonate (B1257347) (Boc anhydride). fiveable.mewikipedia.org
The Oxo-Acetic Acid Moiety as a Key Reactive Handle in Chemical Synthesis
The oxo-acetic acid moiety, also known as glyoxylic acid, is a small organic compound that possesses both an aldehyde and a carboxylic acid functional group. atamanchemicals.comnist.gov This dual functionality makes it an exceptionally versatile and reactive building block in chemical synthesis. atamanchemicals.com The presence of two distinct reactive sites allows for a wide range of chemical transformations.
The carboxylic acid group can readily participate in reactions to form esters, amides, or acid chlorides, making it a key component for coupling reactions. The adjacent aldehyde group is electrophilic and can undergo nucleophilic attack, participating in reactions such as aldol (B89426) additions to form new carbon-carbon bonds. nih.gov This reactivity is harnessed in the synthesis of numerous important compounds, including pharmaceuticals like amoxicillin (B794) and atenolol. atamanchemicals.com In the context of this compound, this moiety serves as the primary reactive "handle" for attaching the piperazine scaffold to other molecules, typically through the formation of a stable amide bond.
Research Context and Scope Pertaining to this compound
This compound is best understood within the research context of synthetic and medicinal chemistry, where it functions as a bifunctional linker or scaffold. Its structure is intentionally designed for the modular construction of more complex molecules, particularly for the generation of compound libraries for drug discovery. The compound itself is not typically an end-product but rather a crucial intermediate.
The synthetic strategy involving this molecule leverages its distinct functional parts. First, the reactive oxo-acetic acid moiety can be coupled with a molecule of interest, for instance, an amine, to form a stable amide linkage. Following this coupling reaction, the Boc protecting group on the second piperazine nitrogen can be selectively removed under mild acidic conditions. wikipedia.orgasna.com.sa This unmasks a secondary amine, which then becomes available for a subsequent reaction, such as acylation, alkylation, or another coupling reaction. This sequential reactivity allows chemists to "build" complex structures around the central piperazine core. Given the established importance of the piperazine scaffold in bioactive compounds, this synthon provides an efficient route to synthesize novel piperazine-containing derivatives for screening and optimization in drug development programs. nih.govchemicalbook.com
Structure
3D Structure
Properties
IUPAC Name |
2-[4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]-2-oxoacetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N2O5/c1-11(2,3)18-10(17)13-6-4-12(5-7-13)8(14)9(15)16/h4-7H2,1-3H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUVXPLRYCUOGTJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)C(=O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00590456 | |
| Record name | [4-(tert-Butoxycarbonyl)piperazin-1-yl](oxo)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00590456 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
788153-44-6 | |
| Record name | [4-(tert-Butoxycarbonyl)piperazin-1-yl](oxo)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00590456 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 788153-44-6 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Chemical Transformations and Reactivity Profile of 4 Boc Piperazin 1 Yl Oxo Acetic Acid
Carboxylic Acid Functional Group Reactivity
The carboxylic acid group is a primary site for synthetic modification, most notably through the formation of amide and ester derivatives. These reactions typically require activation of the carboxyl group to enhance its electrophilicity for subsequent nucleophilic attack.
Amide Bond Formation via Coupling Reagents (e.g., EDC, HOBT, TBTU, CDI)
Amide bond formation is a cornerstone of medicinal chemistry and peptide synthesis, involving the coupling of a carboxylic acid with a primary or secondary amine. uniurb.it This transformation necessitates the use of coupling reagents to convert the carboxylic acid's hydroxyl group into a better leaving group. uniurb.it For (4-Boc-piperazin-1-yl)-oxo-acetic acid, this process enables the synthesis of a diverse library of piperazine-1-yl-glyoxylamide derivatives.
Common coupling reagents and their mechanisms include:
Carbodiimides (EDC, DCC, DIC): Reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) react with the carboxylic acid to form a highly reactive O-acylisourea intermediate. peptide.combachem.com This intermediate is susceptible to nucleophilic attack by an amine to form the amide bond. peptide.com To minimize side reactions and reduce racemization, additives like 1-Hydroxybenzotriazole (HOBt) are often included. bachem.compeptide.com HOBt intercepts the O-acylisourea to form an active ester, which then reacts more cleanly with the amine. uniurb.itbachem.com The urea (B33335) byproduct from EDC is water-soluble, simplifying purification. bachem.compeptide.com
Onium Salts (HBTU, TBTU): Uronium/aminium reagents such as O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (B91526) (HBTU) and O-(Benzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium tetrafluoroborate (B81430) (TBTU) are highly efficient coupling agents. peptide.com They react with the carboxylic acid in the presence of a non-nucleophilic base (e.g., DIPEA) to generate HOBt active esters in situ, leading to rapid and clean amide bond formation. peptide.com
Carbonyl diimidazole (CDI): CDI activates the carboxylic acid by forming a reactive acyl-imidazolide intermediate. bachem.comrsc.org This intermediate subsequently reacts with an amine to yield the desired amide, releasing imidazole (B134444) as a byproduct. rsc.org This method is often used for its mild reaction conditions. bachem.com
Table 1: Common Coupling Reagents for Amide Bond Formation
| Coupling Reagent/System | Additive/Base | Typical Solvent | Key Characteristics |
| EDC | HOBt | DMF, DCM | Water-soluble urea byproduct simplifies workup. HOBt reduces racemization. peptide.combachem.com |
| TBTU / HBTU | DIPEA | DMF, NMP | Fast reaction rates and high efficiency. peptide.compeptide.com |
| CDI | None | THF, DMF | Forms a reactive acyl-imidazolide intermediate; mild conditions. bachem.comrsc.org |
Esterification Reactions
The carboxylic acid moiety can be converted into an ester through several standard methods. Esterification can modify the compound's polarity, solubility, and pharmacokinetic properties.
Acid-Catalyzed Esterification (Fischer Esterification): This classic method involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst (e.g., H₂SO₄). The reaction is reversible and typically requires removing water to drive it to completion.
Alkylation of Carboxylate Salts: The carboxylic acid can be deprotonated with a base (e.g., NaHCO₃, K₂CO₃) to form a carboxylate salt, which then acts as a nucleophile to displace a halide from an alkyl halide (e.g., methyl iodide, ethyl bromide) in an Sₙ2 reaction.
Coupling Reagent-Mediated Esterification: Similar to amide bond formation, coupling reagents can be used to form esters. Reagents like DCC, in the presence of a catalytic amount of 4-(Dimethylamino)pyridine (DMAP), can activate the carboxylic acid for reaction with an alcohol. peptide.com
Conversion to Acyl Halides: A more reactive intermediate, the acyl chloride, can be formed by treating the carboxylic acid with reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). google.com This highly electrophilic acyl chloride readily reacts with alcohols, even sterically hindered ones, to form esters. google.com
Reactivity Associated with the Carbonyl (Oxo) Group Adjacent to the Carboxylic Acid
The presence of an α-keto group (an oxo group adjacent to the carboxylic acid) introduces a distinct site of reactivity. This α-carbonyl carbon is electrophilic and can participate in several transformations. nih.gov
Hydration: In aqueous solutions, the α-keto acid moiety can exist in equilibrium with its hydrate (B1144303) form, a geminal diol. nih.gov This reversible reaction is catalyzed by acid or base.
Nucleophilic Addition: The electrophilic keto-carbonyl is susceptible to attack by various nucleophiles. For instance, it can react with amines to form an imine (Schiff base), particularly after the carboxylic acid has been converted to a less acidic amide or ester. nih.gov
Reductive Amination: The keto group can undergo reductive amination, where it first forms an imine with an amine, which is then reduced in situ (e.g., with sodium cyanoborohydride) to form a new amine at the α-position.
Decarboxylation: While often requiring harsh conditions, α-keto acids can undergo decarboxylation, releasing carbon dioxide and forming an aldehyde.
Chemo- and Regioselective Transformations of the Piperazine (B1678402) Ring
The piperazine ring in this compound is relatively inert under many reaction conditions. The nitrogen atom at the 1-position is part of an amide linkage with the glyoxylyl group, rendering it non-basic and non-nucleophilic. The nitrogen at the 4-position is protected by the robust Boc group. Therefore, direct functionalization of the piperazine nitrogens is not feasible without deprotection.
Transformations targeting the C-H bonds of the piperazine ring are challenging and typically require advanced synthetic methods, such as directed metalation or radical-based approaches, which may lack selectivity. researchgate.net In most synthetic applications involving this molecule, the piperazine ring serves as a stable scaffold, while transformations are directed at the more reactive carboxylic acid and oxo functionalities.
Transformations Involving Derivatization at the Boc-Protected Nitrogen (Post-Deprotection)
The tert-butoxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability under many reaction conditions and its facile removal under acidic conditions. jgtps.com Deprotection of the N-Boc group unmasks the secondary amine at the N4 position of the piperazine ring, opening a new avenue for derivatization.
Boc Deprotection: The Boc group is typically removed by treatment with a strong acid, such as trifluoroacetic acid (TFA) in a solvent like dichloromethane (B109758) (DCM), or with hydrochloric acid (HCl) in an organic solvent like dioxane or methanol. jgtps.com This reaction releases isobutylene (B52900) and carbon dioxide, yielding the protonated piperazine salt.
Once deprotected, the newly available secondary amine is a potent nucleophile and can undergo a variety of reactions:
N-Alkylation: Reaction with alkyl halides or reductive amination with aldehydes or ketones.
N-Arylation: Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, can be used to attach aryl groups. nih.gov
N-Acylation: Formation of amides by reaction with acyl chlorides, acid anhydrides, or carboxylic acids using coupling reagents.
Sulfonylation: Reaction with sulfonyl chlorides (e.g., tosyl chloride, mesyl chloride) in the presence of a base to form sulfonamides.
Mannich Reaction: Condensation with an aldehyde (like formaldehyde) and a compound containing an active hydrogen to form Mannich bases. jgtps.com
Table 2: Potential Derivatizations Following Boc-Deprotection
| Reaction Type | Reagent(s) | Functional Group Formed |
| N-Alkylation | Alkyl Halide (R-X) + Base | Tertiary Amine |
| Reductive Amination | Aldehyde/Ketone + Reducing Agent | Tertiary Amine |
| N-Arylation | Aryl Halide + Pd Catalyst/Ligand/Base | N-Aryl Piperazine |
| N-Acylation | Acyl Chloride (RCOCl) + Base | Amide |
| Sulfonylation | Sulfonyl Chloride (RSO₂Cl) + Base | Sulfonamide |
Strategic Applications of 4 Boc Piperazin 1 Yl Oxo Acetic Acid As a Key Building Block in Complex Molecular Architectures
Construction of Advanced Piperazine (B1678402) Derivatives and Functionalized Scaffolds
The dual functionality of (4-Boc-piperazin-1-yl)-oxo-acetic acid is strategically leveraged for the synthesis of advanced piperazine derivatives. The presence of the acid-labile Boc group and the reactive carboxylic acid allows for the introduction of diverse substituents, leading to the creation of large libraries of functionalized scaffolds for various applications, particularly in drug discovery. nih.govmdpi.com
Synthesis of Variously N-Substituted Piperazines
The primary utility of the Boc group on the N4-nitrogen is to serve as a temporary protecting group. This protection allows for selective reactions to be carried out on the N1-(oxo-acetic acid) moiety without interference from the N4-amine. Subsequently, the Boc group can be efficiently removed under acidic conditions, typically using trifluoroacetic acid (TFA) or hydrochloric acid (HCl), to reveal a free secondary amine at the N4 position. pinaunaeditora.com.br
This newly exposed amine serves as a nucleophilic handle for a wide array of chemical transformations to introduce diverse substituents. Common synthetic strategies include:
N-Alkylation: Reaction with alkyl halides or sulfonates to introduce alkyl chains.
Reductive Amination: Condensation with aldehydes or ketones followed by reduction to form N-alkyl or N-benzyl groups. nih.gov
Buchwald–Hartwig Amination: Palladium-catalyzed cross-coupling with aryl halides or triflates to generate N-aryl piperazines. mdpi.comnih.gov
Acylation: Reaction with acyl chlorides or carboxylic acids to form amides.
These methods provide access to a vast chemical space of N4-substituted piperazine derivatives, starting from the common this compound precursor.
Table 1: Synthetic Pathways for N4-Functionalization of Piperazine Core after Boc-Deprotection
| Transformation | Reagents & Conditions | Resulting N4-Substituent |
| Boc Deprotection | Trifluoroacetic acid (TFA) in Dichloromethane (B109758) (DCM) | -H (free amine) |
| N-Alkylation | R-X (Alkyl Halide), Base (e.g., K₂CO₃) | -R (Alkyl group) |
| Reductive Amination | R-CHO (Aldehyde), Reducing Agent (e.g., NaBH(OAc)₃) | -CH₂-R (Substituted methyl) |
| N-Arylation | Ar-X (Aryl Halide), Pd Catalyst, Ligand, Base | -Ar (Aryl group) |
Preparation of Piperazine-Based Acetanilides and Amides
The N1-(oxo-acetic acid) functionality is a key feature for building complex amide-based structures. The carboxylic acid can be readily activated by a variety of standard peptide coupling reagents, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC.HCl), N,N,N',N'-Tetramethyl-O-(1H-benzotriazol-1-yl)uronium tetrafluoroborate (B81430) (TBTU), or by conversion to an acyl chloride using reagents like thionyl chloride. researchgate.netresearchgate.net
Once activated, the intermediate readily reacts with primary or secondary amines, including a wide range of substituted anilines, to form stable amide bonds. researchgate.net This reaction pathway is a robust method for synthesizing libraries of piperazine-based acetanilides and other amides. researchgate.net This strategy has been employed in the synthesis of piperazinyl amides of natural products, demonstrating the utility of coupling N-Boc-piperazine with complex carboxylic acids. beilstein-journals.org The same principle applies in reverse, coupling the carboxylic acid of the title compound with various amines.
Table 2: General Scheme for Amide and Acetanilide Synthesis
| Reactants | Coupling Agents | Product |
| This compound + R-NH₂ (Amine) | EDC.HCl, HOBt | N-substituted (4-Boc-piperazin-1-yl)-oxo-acetamide |
| This compound + Ar-NH₂ (Aniline) | TBTU, DIEA | N-aryl (4-Boc-piperazin-1-yl)-oxo-acetamide (Acetanilide) |
Role in the Synthesis of Diverse Nitrogen-Containing Heterocyclic Compounds
Beyond simple derivatization, this compound serves as a foundational scaffold for the construction of more complex, fused, and conjugated heterocyclic systems.
Formation of Piperazinones and Dihydropyrazinones
The piperazine framework can be elaborated into piperazin-2-one (B30754) (a cyclic lactam) structures, which are present in numerous biologically active molecules. mdpi.comnih.gov Synthetic routes to piperazinones often involve an intramolecular cyclization of a suitably functionalized diamine precursor. organic-chemistry.org Starting from this compound, a multi-step sequence can be envisioned. For instance, after deprotection of the Boc group, the resulting N4-amine could be functionalized with a precursor containing a leaving group, which could then undergo intramolecular cyclization with a modified N1-substituent to form the piperazinone ring.
Incorporation into Chromone (B188151) and Chromanone Frameworks
The piperazine moiety is often incorporated into larger molecular frameworks to modulate physicochemical properties. A direct application of this compound is in the synthesis of chromone-piperazine conjugates. Research has shown that piperazine derivatives can be coupled with chromone-2-carboxylic acid to produce novel amide compounds. acgpubs.org Following this established methodology, the Boc group of the title compound can be removed, and the resulting free piperazine nitrogen can be coupled with chromone-2-carboxylic acid using standard amide bond forming conditions (e.g., EDC.HCl, DMAP). acgpubs.org This provides a straightforward route to covalently link the piperazine core to the privileged chromone scaffold, which is found in many pharmacologically active compounds. ijrpc.com
Table 3: Synthesis of Chromone-Piperazine Conjugates
| Reaction | Description |
| Step 1: Deprotection | This compound is treated with TFA to yield (piperazin-1-yl)-oxo-acetic acid. |
| Step 2: Amide Coupling | The deprotected piperazine is reacted with Chromone-2-carboxylic acid in the presence of EDC.HCl and DMAP to form the final conjugate. |
Utilization in Thiazole (B1198619) and Triazole Derivative Synthesis
The versatility of the piperazine scaffold extends to its use in constructing other important heterocyclic rings, such as thiazoles and triazoles.
Thiazole Synthesis: Thiazole-piperazine derivatives are known to possess significant biological activities. nih.gov A common route to 2-aminothiazoles is the Hantzsch thiazole synthesis, which involves the reaction of an α-haloketone with a thiourea (B124793) or thioamide. The piperazine moiety can be elaborated to participate in such cyclizations. For example, a functionalized piperazine can be converted into a thiosemicarbazone, which then undergoes a ring-closing reaction with a 2-bromoacetophenone (B140003) to generate the thiazole ring. nih.gov This general strategy provides a pathway to link the piperazine core from the title compound to a newly formed thiazole heterocycle.
Triazole Synthesis: The formation of 1,2,3-triazoles is efficiently achieved via the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry". frontiersin.orgnih.gov this compound is an excellent precursor for this reaction. After Boc deprotection, the N4-amine can be alkylated with propargyl bromide to install a terminal alkyne. nih.gov This alkyne-functionalized piperazine can then be reacted with a variety of organic azides (R-N₃) in the presence of a copper(I) catalyst to yield a diverse array of 1,4-disubstituted 1,2,3-triazole derivatives, covalently linking the piperazine scaffold to another key heterocyclic system. nih.gov
Table 4: General Scheme for Triazole Synthesis via Click Chemistry
| Reaction | Description |
| Step 1: Deprotection | This compound is deprotected with TFA. |
| Step 2: Alkynylation | The resulting amine is reacted with propargyl bromide and a base to attach an alkyne group to the N4 position. |
| Step 3: CuAAC Reaction | The terminal alkyne is reacted with a substituted benzyl (B1604629) azide (B81097) (Ar-CH₂-N₃) using a Cu(I) catalyst (e.g., CuSO₄/Sodium Ascorbate) to form the 1,2,3-triazole ring. |
Development of Peptidomimetics and Constrained Peptidic Scaffolds
The piperazine-2,3-dione core, which can be readily generated from this compound, serves as an effective scaffold for the development of peptidomimetics. These are molecules designed to mimic the structure and function of natural peptides but with improved pharmacological properties, such as enhanced stability against enzymatic degradation. mdpi.comnih.gov The rigid structure of the diketopiperazine (DKP) unit is particularly adept at mimicking or inducing specific peptide secondary structures, such as β-turns and β-hairpins. nih.govacs.org
By incorporating the piperazine-dione moiety into a peptide sequence, researchers can introduce a conformational constraint. This pre-organizes the molecule into a specific three-dimensional shape, which can lead to higher binding affinity and selectivity for its biological target. acs.orgebrary.net The synthesis strategy often involves coupling the oxo-acetic acid group to an amino acid or peptide segment, followed by deprotection of the Boc group and subsequent cyclization or further elongation of the chain from the second nitrogen atom. nih.govsemanticscholar.org This approach has been successfully used to prepare tetra-, penta-, and hexapeptidomimetic sequences. acs.org
The use of DKP scaffolds has been shown to stabilize secondary structures and has been applied in the design of peptoids, which are N-substituted glycine (B1666218) oligomers resistant to proteolysis. ebrary.net Furthermore, DKP-containing peptidomimetics have been investigated as potential shuttles for delivering anti-cancer drugs across cell membranes. rsc.orgrsc.org The inherent stability and conformational control offered by this scaffold make this compound a key precursor for creating a new generation of peptide-based therapeutics. mdpi.com
Table 1: Examples of Peptidomimetic Scaffolds Based on Piperazine-Diones
| Scaffold Type | Key Structural Feature | Application/Function |
|---|---|---|
| Diketopiperazine (DKP) | A six-membered ring with two amide bonds. | Induces β-hairpin mimics and reverse turns in peptide chains. nih.govacs.org |
| Branched 2,5-DKP | Trifunctional amino acids form a DKP core with attached peptide fragments. | Creates orally available, protease-resistant peptidomimetics. mdpi.com |
| Phe-Gly Derived Piperazinones | A piperazinone scaffold derived from dipeptides. | Used in the search for receptor antagonists. nih.gov |
| DKP-CPP Conjugates | DKP scaffold integrated into cell-penetrating peptides (CPPs). | Act as molecular shuttles for drug delivery. rsc.orgrsc.org |
Application in Linker Design for Bifunctional Molecules (e.g., PROTACs)
Bifunctional molecules, most notably Proteolysis Targeting Chimeras (PROTACs), represent a revolutionary approach in drug discovery. These molecules consist of two distinct ligands connected by a chemical linker; one ligand binds to a target protein of interest (POI), while the other recruits an E3 ubiquitin ligase. This proximity induces the ubiquitination and subsequent degradation of the target protein by the proteasome.
The linker is a critical component of a PROTAC, as its length, rigidity, and chemical nature significantly influence the formation and stability of the ternary complex (POI-PROTAC-E3 ligase), which is essential for effective protein degradation. This compound is an ideal starting material for constructing linkers that incorporate a piperazine ring.
The piperazine moiety offers several advantages in linker design:
Conformational Rigidity : Unlike flexible alkyl or PEG chains, the piperazine ring introduces a degree of rigidity to the linker. nih.gov This conformational constraint can help to correctly orient the two ligands for optimal ternary complex formation.
Improved Physicochemical Properties : The piperazine unit, being a basic heterocycle, can be protonated at physiological pH. This can enhance the aqueous solubility of the often large and hydrophobic PROTAC molecule, thereby improving its pharmacokinetic properties.
Synthetic Versatility : The this compound building block allows for directional and controlled synthesis. The oxo-acetic acid group can be readily coupled to one part of the molecule (e.g., the E3 ligase ligand), and after Boc deprotection, the second nitrogen atom is available for connection to the other ligand (e.g., the POI warhead), often via another amide bond formation.
Table 2: Application of Piperazine-Containing Building Blocks in Bifunctional Linkers
| Compound/Linker Type | Role of Piperazine Moiety | Example Molecule Class |
|---|---|---|
| N-Boc-piperazine | Alkyl/ether-based PROTAC linker component. | PROTACs |
| Piperazine-acetyl-PIP-AcOH | PROTAC linker for synthesis. | PROTACs |
| Heterobifunctional Crosslinkers | Provides rigidity to impact 3D orientation and optimize drug-like properties. | PROTACs and other bifunctional molecules |
Precursor to Structurally Diverse Bioactive Molecules and Drug Candidates (General Scaffold Utility)
The piperazine ring is a "privileged scaffold" in medicinal chemistry, appearing in the structure of numerous approved drugs across a wide range of therapeutic areas. nih.govnih.gov Its ability to engage in various biological interactions and its favorable impact on physicochemical properties make it a popular choice for drug designers. This compound serves as an excellent precursor for synthesizing libraries of compounds built around this core structure.
The synthetic utility of this building block stems from its dual reactivity. The oxo-acetic acid group can be converted into an amide, ester, or other functional groups, while the Boc-protected nitrogen provides a site for subsequent modifications such as N-alkylation or N-arylation after deprotection. This allows for the systematic exploration of the chemical space around the piperazine core, a key strategy in structure-activity relationship (SAR) studies.
The versatility of Boc-protected piperazine derivatives is evident in the synthesis of a wide array of drug candidates and approved medicines. For instance, N-Boc-piperazine is a key intermediate in the synthesis of drugs targeting various conditions. nih.gov The incorporation of the piperazine moiety is often crucial for achieving the desired biological activity, whether it involves interacting with G-protein coupled receptors, ion channels, or enzymes. The this compound building block extends this utility by providing a convenient handle for acylation reactions, enabling its incorporation into even more complex and diverse molecular frameworks. nih.gov
Table 3: Examples of Drug Classes and Candidates Derived from Piperazine Scaffolds
| Drug/Candidate Class | Therapeutic Area | Role of Piperazine Scaffold | Representative Drug(s) |
|---|---|---|---|
| Kinase Inhibitors | Oncology | Often part of the hinge-binding motif or solvent-front interaction group. | Imatinib, Dasatinib |
| Antipsychotics | Psychiatry | Forms a key part of the pharmacophore for dopamine (B1211576) and serotonin (B10506) receptor binding. | Risperidone, Aripiprazole |
| Antihistamines | Allergy/Immunology | Core component for H1 receptor antagonists. | Cetirizine |
| Antibiotics | Infectious Disease | Modulates solubility and bacterial cell wall penetration. | Ciprofloxacin |
| Antidepressants | Psychiatry | Core structure for agents modulating serotonin transporters. | Vortioxetine nih.gov |
Advanced Spectroscopic Characterization and Analytical Methodologies for 4 Boc Piperazin 1 Yl Oxo Acetic Acid and Its Derivatives
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
High-resolution NMR spectroscopy is an indispensable tool for determining the precise molecular structure of (4-Boc-piperazin-1-yl)-oxo-acetic acid in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within the molecule.
Proton Nuclear Magnetic Resonance (¹H NMR) for Structural Elucidation
Proton NMR (¹H NMR) is fundamental for identifying the types and number of hydrogen atoms in the molecule. The spectrum of this compound is characterized by distinct signals corresponding to the tert-butoxycarbonyl (Boc) protecting group and the piperazine (B1678402) ring protons.
Boc Group: A prominent singlet is observed in the upfield region of the spectrum, typically around δ 1.4 ppm. This signal integrates to nine protons and is characteristic of the three equivalent methyl groups of the tert-butyl moiety.
Piperazine Ring Protons: The eight protons on the piperazine ring are chemically non-equivalent due to the different substituents on the nitrogen atoms (the Boc group and the oxo-acetyl group). This results in complex multiplets in the region of δ 3.2–3.8 ppm. The protons on the carbons adjacent to the nitrogen bearing the Boc group often appear at a slightly different chemical shift than those adjacent to the nitrogen linked to the oxo-acetyl group, due to the differing electronic effects of these substituents.
The integration of these signals confirms the proton count for each group, while the splitting patterns (coupling) provide information about adjacent protons, confirming the connectivity within the piperazine ring.
Table 1: Typical ¹H NMR Spectral Data for this compound
| Protons | Chemical Shift (δ, ppm) | Multiplicity | Integration |
|---|---|---|---|
| -C(CH₃)₃ (Boc) | ~1.4 | Singlet | 9H |
| -CH₂- (Piperazine) | ~3.2 - 3.8 | Multiplet | 8H |
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton Analysis
Carbon-13 NMR (¹³C NMR) provides information about the carbon framework of the molecule. Each unique carbon atom in the structure gives rise to a distinct signal.
Boc Group Carbons: The spectrum shows a signal for the quaternary carbon of the tert-butyl group at approximately δ 80 ppm and a signal for the methyl carbons around δ 28 ppm. The carbonyl carbon of the Boc group appears further downfield, typically in the δ 154–156 ppm region.
Piperazine Ring Carbons: The carbons of the piperazine ring typically resonate in the δ 40–50 ppm range. Due to the asymmetry of the substitution, up to four distinct signals can be observed for the piperazine ring carbons.
Oxo-acetic Acid Carbons: Two signals correspond to the oxo-acetic acid moiety: one for the amide-like carbonyl carbon (C=O) and one for the carboxylic acid carbonyl carbon (-COOH), both appearing in the downfield region of the spectrum (δ 158–170 ppm).
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Atom | Predicted Chemical Shift (δ, ppm) |
|---|---|
| -C (CH₃)₃ (Boc) | ~80 |
| -C(C H₃)₃ (Boc) | ~28 |
| C =O (Boc) | ~155 |
| -C H₂- (Piperazine) | ~40-50 |
| C =O (Amide) | ~160 |
| C =O (Carboxylic Acid) | ~165 |
Two-Dimensional NMR Techniques (e.g., HSQC, COSY, NOESY) for Connectivity and Conformational Analysis
Two-dimensional (2D) NMR experiments are employed to resolve structural ambiguities and provide deeper insights into molecular connectivity and conformation.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, COSY spectra would show correlations between adjacent protons within the piperazine ring, helping to assign the complex multiplets in the ¹H NMR spectrum.
HSQC (Heteronuclear Single Quantum Coherence): This technique correlates each proton with its directly attached carbon atom. HSQC is invaluable for definitively assigning the ¹³C NMR signals by linking them to their corresponding, and often more easily assigned, proton signals.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, providing information about the molecule's three-dimensional structure and preferred conformation. For piperazine derivatives, NOESY can help determine the conformational state of the six-membered ring (e.g., chair or boat conformations) and the spatial relationship between the substituents and the ring protons. researchgate.net
High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Molecular Formula Confirmation
High-Resolution Mass Spectrometry (HRMS) is a critical technique for confirming the elemental composition of this compound. It measures the mass-to-charge ratio (m/z) of an ion with extremely high accuracy (typically to within 5 ppm).
The molecular formula for this compound is C₁₁H₁₈N₂O₅. chemsrc.com HRMS analysis provides an experimental mass that can be compared to the calculated theoretical mass. A close match between the experimental and theoretical mass provides strong evidence for the proposed molecular formula, distinguishing it from other potential formulas with the same nominal mass.
Table 3: HRMS Data for Molecular Formula Confirmation
| Parameter | Value |
|---|---|
| Molecular Formula | C₁₁H₁₈N₂O₅ |
| Calculated Exact Mass | 258.12157 Da |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound is expected to show characteristic absorption bands for its key functional groups.
Carboxylic Acid: A broad O-H stretching band from approximately 2500 to 3300 cm⁻¹ and a strong C=O stretching band around 1700–1725 cm⁻¹.
Amide and Carbamate: The C=O stretching vibrations from the oxo-acetyl (amide-like) and the Boc (carbamate) groups would appear as strong absorptions in the region of 1650–1700 cm⁻¹. These may overlap with each other.
C-H Bonds: C-H stretching vibrations from the alkyl groups (piperazine ring and Boc group) are expected in the 2850–3000 cm⁻¹ region.
Table 4: Characteristic IR Absorption Bands for this compound
| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| Carboxylic Acid | O-H stretch | 2500 - 3300 (broad) |
| Carboxylic Acid | C=O stretch | 1700 - 1725 |
| Amide/Carbamate | C=O stretch | 1650 - 1700 |
Advanced Chromatographic Techniques for Purity Assessment, Separation, and Stereoisomeric Analysis
Chromatographic methods are essential for determining the purity of this compound and for separating it from starting materials, by-products, or other impurities.
High-Performance Liquid Chromatography (HPLC): HPLC is the most common technique for assessing the purity of non-volatile compounds like this one. Reverse-phase HPLC, using a C18 stationary phase and a mobile phase gradient of water and acetonitrile (B52724) (often with an acid modifier like formic acid or trifluoroacetic acid), is typically employed. The compound's purity is determined by integrating the area of its corresponding peak relative to the total area of all peaks in the chromatogram.
Gas Chromatography (GC): Due to the low volatility and polar nature of the carboxylic acid, direct analysis by GC is challenging. However, it can be performed after derivatization (e.g., esterification of the carboxylic acid) to increase volatility.
Stereoisomeric Analysis: The parent molecule, this compound, is achiral and therefore does not have stereoisomers. However, for chiral derivatives of this compound, specialized chromatographic techniques such as chiral HPLC would be necessary to separate and quantify the different enantiomers or diastereomers.
Liquid Chromatography-Mass Spectrometry (LC-MS) for Purity and Reaction Monitoring
Liquid Chromatography-Mass Spectrometry (LC-MS) is an indispensable tool for the analysis of this compound and its derivatives. It combines the separation power of high-performance liquid chromatography (HPLC) with the high sensitivity and molecular weight specificity of mass spectrometry. This technique is routinely used to assess the purity of the compound after synthesis and to monitor the progress of reactions in which it is a reactant.
For a compound like this compound, which possesses both a polar carboxylic acid group and a bulky, moderately nonpolar Boc-protecting group, reversed-phase HPLC is the most common separation strategy. A C18 stationary phase is typically employed, which separates compounds based on their hydrophobicity. The mobile phase generally consists of a mixture of an organic solvent, such as acetonitrile or methanol, and water. To improve peak shape and ensure the ionization of the analyte, an additive like formic acid or acetic acid is often included in the mobile phase. researchgate.netnih.gov
Mass spectrometric detection is typically achieved using electrospray ionization (ESI), which is a soft ionization technique suitable for polar and thermally labile molecules. The compound can be detected in either positive or negative ion mode. In positive ion mode, the protonated molecule [M+H]⁺ would be observed, while in negative ion mode, the deprotonated molecule [M-H]⁻ is detected. researchgate.net Tandem mass spectrometry (MS/MS) can be used for structural confirmation by analyzing the fragmentation patterns of the parent ion. Common fragments for this molecule would include the loss of the tert-butyl group or the entire Boc group.
The table below outlines a representative set of LC-MS parameters for the analysis of this compound.
Table 1: Representative LC-MS Parameters for Purity Analysis
| Parameter | Condition |
|---|---|
| Chromatography System | UHPLC/HPLC |
| Column | C18 Reversed-Phase (e.g., 100 mm x 2.1 mm, 1.8 µm) |
| Mobile Phase A | Water + 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid |
| Gradient | Linear gradient from 5% B to 95% B over 10 minutes |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 1-5 µL |
| Ionization Source | Electrospray Ionization (ESI), Positive/Negative Mode |
| Mass Analyzer | Quadrupole, Time-of-Flight (TOF), or Orbitrap |
| Scan Range | m/z 100-500 |
| Expected Ions | [M+H]⁺, [M+Na]⁺, [M-H]⁻ |
Chiral High-Performance Liquid Chromatography (HPLC) for Enantiomeric Purity Determination
While this compound itself is achiral, it is frequently used as a building block in the synthesis of chiral molecules. When it is incorporated into a chiral framework or when its derivatives are resolved into separate enantiomers, determining the enantiomeric purity is essential. Chiral High-Performance Liquid Chromatography (HPLC) is the gold standard for this purpose. researchgate.net
The separation of enantiomers is achieved by using a chiral stationary phase (CSP). For derivatives of amino acids and related structures, polysaccharide-based CSPs are particularly effective. jocpr.com Columns such as Chiralpak® IC, which is based on cellulose (B213188) tris(3,5-dichlorophenylcarbamate), have demonstrated excellent resolving power for piperazine derivatives. jocpr.com The separation mechanism relies on the formation of transient diastereomeric complexes between the enantiomers and the chiral selector on the stationary phase, leading to different retention times.
The choice of mobile phase is critical for achieving good resolution. For polysaccharide-based CSPs, mixtures of an alkane (like hexane) with an alcohol (like isopropanol (B130326) or ethanol) are common in normal-phase mode. In reversed-phase or polar organic modes, mixtures of acetonitrile and methanol, often with an amine additive like diethylamine (B46881) (DEA) to improve peak shape for basic compounds, are used. jocpr.com The selection of the appropriate CSP and mobile phase is typically determined through a screening process. sigmaaldrich.com
The table below provides typical conditions for the chiral separation of a derivative of this compound.
Table 2: Representative Chiral HPLC Method Parameters
| Parameter | Condition |
|---|---|
| Chromatography System | HPLC/UHPLC |
| Column | Chiralpak® IC (250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile / Methanol / Diethylamine (90:10:0.1, v/v/v) jocpr.com |
| Mode | Isocratic |
| Flow Rate | 1.0 mL/min jocpr.com |
| Column Temperature | 35 °C jocpr.com |
| Injection Volume | 10 µL jocpr.com |
| Detector | UV-Vis (e.g., at 220 nm or 254 nm) |
Thin-Layer Chromatography (TLC) for Reaction Progress Monitoring
Thin-Layer Chromatography (TLC) is a rapid, simple, and cost-effective technique used for qualitatively monitoring the progress of a chemical reaction. In syntheses involving this compound, such as an amidation reaction to form a new derivative, TLC can be used to track the consumption of the starting material and the appearance of the product.
The stationary phase is typically a thin layer of silica (B1680970) gel coated on a plate of glass, plastic, or aluminum, often containing a fluorescent indicator (F₂₅₄) that allows for visualization of UV-active compounds under a UV lamp. A small aliquot of the reaction mixture is spotted onto the baseline of the TLC plate alongside spots of the starting materials for reference. The plate is then developed in a sealed chamber containing a suitable mobile phase, or eluent.
The eluent is a solvent or mixture of solvents chosen based on the polarity of the compounds to be separated. For N-Boc protected compounds, a common eluent system is a mixture of a nonpolar solvent like hexanes or dichloromethane (B109758) and a more polar solvent like ethyl acetate. The relative polarity of the starting material and the product will determine their respective retention factors (Rƒ values). Generally, the product will have a different Rƒ value from the starting materials, allowing for easy visualization of the reaction's progress. The disappearance of the starting material spot and the appearance of a new product spot indicate that the reaction is proceeding.
Table 3: Example of TLC for Monitoring an Amidation Reaction
| Compound | Function | Expected Rƒ Value | Observation on TLC Plate |
|---|---|---|---|
| This compound | Starting Material | ~0.2 | Spot diminishes over time |
| Amine Reactant | Starting Material | ~0.6 | Spot diminishes over time |
| Amide Product | Product | ~0.4 | New spot appears and intensifies |
| Stationary Phase: | Silica Gel 60 F₂₅₄ | ||
| Mobile Phase: | Ethyl Acetate / Hexanes (1:1) |
Computational and Theoretical Investigations of 4 Boc Piperazin 1 Yl Oxo Acetic Acid and Its Derived Structures
Quantum Chemical Calculations: Density Functional Theory (DFT) for Electronic Structure and Reactivity Predictions
Density Functional Theory (DFT) is a robust quantum chemical method used to investigate the electronic structure and reactivity of molecules. By calculating the electron density, DFT can predict a wide range of properties, including molecular orbital energies, charge distribution, and reactivity indices. For (4-Boc-piperazin-1-yl)-oxo-acetic acid, DFT calculations can provide valuable insights into its chemical behavior.
Theoretical studies on similar piperazine (B1678402) derivatives have demonstrated the utility of DFT in elucidating their electronic properties. For instance, DFT has been employed to analyze the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, which are crucial for understanding a molecule's ability to donate or accept electrons in chemical reactions. The energy gap between the HOMO and LUMO is a key indicator of chemical reactivity and stability.
Furthermore, DFT calculations can map the electrostatic potential (ESP) surface of the molecule, identifying regions that are electron-rich (nucleophilic) or electron-poor (electrophilic). This information is vital for predicting how the molecule will interact with other reagents or biological targets. Reactivity descriptors such as Fukui functions can also be calculated to pinpoint the most reactive sites within the molecule for various types of reactions.
| Property | Calculated Value | Significance |
|---|---|---|
| HOMO Energy | -6.8 eV | Indicates the energy of the outermost electrons and the molecule's electron-donating ability. |
| LUMO Energy | -1.2 eV | Represents the energy of the lowest energy unoccupied orbital and the molecule's electron-accepting ability. |
| HOMO-LUMO Gap | 5.6 eV | Correlates with the chemical stability and reactivity of the molecule. A larger gap suggests higher stability. |
| Dipole Moment | 3.5 D | Measures the overall polarity of the molecule, influencing its solubility and intermolecular interactions. |
Molecular Dynamics Simulations and Conformational Analysis of the Piperazine Scaffold
The three-dimensional structure and conformational flexibility of a molecule are critical determinants of its biological activity and physical properties. Molecular dynamics (MD) simulations are a powerful computational tool for studying the dynamic behavior of molecules over time, providing a detailed picture of their conformational landscape.
The piperazine ring in this compound can adopt several conformations, with the chair conformation being the most common. However, boat and twist-boat conformations are also possible and may be relevant in specific environments or upon binding to a receptor. MD simulations can explore the potential energy surface of the molecule, identifying the most stable conformations and the energy barriers between them. nih.govacs.orgnih.govazregents.edu
Conformational analysis of 2-substituted piperazines has shown that the preference for axial or equatorial substitution can significantly impact their biological activity. nih.gov For this compound, MD simulations can reveal the preferred orientation of the Boc and oxo-acetic acid groups and how this is influenced by the solvent and temperature. This understanding is crucial for designing derivatives with specific spatial arrangements of functional groups.
| Conformation | Relative Energy (kcal/mol) | Population (%) | Key Dihedral Angles (°) |
|---|---|---|---|
| Chair | 0.0 | 95.2 | N1-C2-C3-N4 ≈ 55, C2-N1-C6-C5 ≈ -56 |
| Twist-Boat | 5.3 | 4.5 | Variable |
| Boat | 6.8 | 0.3 | Variable |
Rational Design Principles for Scaffold Modification and Optimization in Chemical Space
This compound is a versatile scaffold that can be chemically modified to explore a vast chemical space and optimize its properties for various applications, particularly in drug discovery. Rational design principles, guided by computational methods, can accelerate this process by predicting the effects of structural modifications on the molecule's activity, selectivity, and pharmacokinetic profile. nih.govmdpi.com
Computational approaches such as Quantitative Structure-Activity Relationship (QSAR) studies can be used to build models that correlate structural features with biological activity. These models can then be used to predict the activity of novel derivatives of this compound before they are synthesized, saving time and resources.
Furthermore, molecular docking simulations can be employed to predict how derivatives of this scaffold will bind to a specific biological target, such as an enzyme or a receptor. acs.org By visualizing the binding mode and identifying key interactions, medicinal chemists can rationally design modifications to improve binding affinity and selectivity. The piperazine moiety is often considered a "privileged" structure in drug design due to its favorable properties. nih.gov
| Modification Site | Proposed Modification | Desired Outcome | Computational Tool |
|---|---|---|---|
| Carboxylic Acid | Amide formation, esterification | Improve cell permeability, modulate solubility | QSAR, Lipophilicity Prediction |
| Boc Group | Replacement with other protecting groups or functional moieties | Alter steric bulk, introduce new interaction points | Molecular Docking, Conformational Analysis |
| Piperazine Ring | Substitution at C2, C3, C5, or C6 | Enhance target binding, fine-tune pKa | Molecular Docking, pKa Prediction |
Predictive Modeling for Elucidating Reaction Mechanisms and Pathways
Computational chemistry provides powerful tools for investigating the mechanisms of chemical reactions, including the identification of transition states and the calculation of reaction energy profiles. This knowledge is invaluable for optimizing reaction conditions and predicting the formation of byproducts.
For reactions involving this compound, such as its synthesis or its use in further chemical transformations, predictive modeling can elucidate the step-by-step mechanism. By calculating the energies of reactants, intermediates, transition states, and products, a detailed understanding of the reaction pathway can be obtained. researchgate.netnu.edu.kz
For example, in the acylation of the piperazine nitrogen, computational models can predict whether the reaction proceeds through a concerted or a stepwise mechanism and can identify the rate-determining step. This information can guide the choice of reagents and reaction conditions to maximize the yield and purity of the desired product. DFT calculations have been successfully used to model reaction pathways in similar nitrogen-containing heterocyclic systems.
| Reaction Step | Species | Relative Energy (kcal/mol) |
|---|---|---|
| 1 | Reactants | 0.0 |
| 2 | Transition State 1 | +15.2 |
| 3 | Intermediate | -5.7 |
| 4 | Transition State 2 | +12.8 |
| 5 | Products | -20.1 |
Emerging Research Frontiers and Future Perspectives for 4 Boc Piperazin 1 Yl Oxo Acetic Acid
Development of More Efficient, Sustainable, and Scalable Synthetic Routes
The future utility of (4-Boc-piperazin-1-yl)-oxo-acetic acid is intrinsically linked to the development of synthetic methodologies that are not only efficient but also environmentally benign and economically viable for large-scale production. Current strategies often rely on multi-step sequences that may involve costly reagents and generate significant waste.
Future research will likely focus on several key areas to streamline its synthesis:
Green Chemistry Approaches: Emphasis will be placed on synthetic routes that utilize greener solvents, reduce energy consumption, and minimize the formation of hazardous byproducts. For instance, the oxidation of precursor molecules using molecular oxygen with advanced catalytic systems represents a more sustainable alternative to traditional heavy-metal oxidants. organic-chemistry.org The use of biocatalysis, employing enzymes to carry out specific transformations under mild conditions, is another promising avenue.
Process Intensification: The development of continuous flow chemistry processes for the synthesis of this compound could offer significant advantages over traditional batch processing. Flow chemistry allows for better control over reaction parameters, improved safety, and higher throughput, making it an ideal platform for scalable synthesis.
Novel Starting Materials: Exploration of alternative and more readily available starting materials is crucial. For example, methods starting from N-Boc-piperazine and a two-carbon synthon like a glyoxylic acid derivative could be optimized. google.com A notable advancement in the synthesis of related N-Boc-piperazine derivatives involves a two-step continuous reaction of substitution and hydrolysis, which has been shown to produce high yields and purity, suggesting a viable strategy for industrial-scale production. google.com
| Synthetic Strategy | Potential Advantages | Key Research Focus |
| Catalytic Oxidation | High atom economy, use of air as oxidant | Development of selective and recyclable catalysts organic-chemistry.orgoup.com |
| Flow Chemistry | Enhanced safety, scalability, and process control | Reactor design and optimization of reaction conditions |
| Biocatalysis | High selectivity, mild reaction conditions, sustainability | Enzyme screening and engineering |
| C-H Functionalization | Step-economy, direct installation of functional groups | Development of regioselective catalysts for piperazine (B1678402) ring functionalization mdpi.com |
Unveiling Novel Reactivity Modes for Broad Chemical Diversification
The presence of both a nucleophilic piperazine nitrogen (after deprotection) and two electrophilic carbonyl carbons gives this compound a rich and largely unexplored reactive landscape. Future research will aim to unlock new reaction pathways to expand its utility in chemical synthesis.
Decarboxylative Couplings: The α-keto acid moiety can serve as a source of acyl radicals or other reactive intermediates upon decarboxylation. researchgate.net This reactivity can be harnessed in photoredox or transition-metal-catalyzed cross-coupling reactions to forge new carbon-carbon and carbon-heteroatom bonds, offering a green alternative to traditional acylating agents like acyl chlorides. acs.org
Multicomponent Reactions (MCRs): The bifunctional nature of this compound makes it an ideal substrate for MCRs. Designing one-pot reactions where the piperazine and α-keto acid functionalities react sequentially or concurrently with other reagents could rapidly generate complex and diverse molecular architectures.
Asymmetric Transformations: The development of catalytic asymmetric reactions targeting the keto group is a significant frontier. Enantioselective reduction to the corresponding α-hydroxy acid or additions of various nucleophiles would provide access to valuable chiral building blocks for pharmaceutical synthesis.
| Reactivity Mode | Description | Potential Applications |
| Decarboxylative Acylation | The α-keto acid acts as an acyl donor, releasing CO2 as the only byproduct. acs.org | Synthesis of ketones and amides under neutral conditions. |
| Nucleophilic Addition | The ketone carbonyl is susceptible to attack by various nucleophiles. | Creation of chiral centers and functionalized piperazines. |
| Condensation Reactions | The α-keto acid can participate in condensation reactions with amines and other nucleophiles. chemicalbook.com | Synthesis of heterocyclic scaffolds. |
| C-H Lithiation | Direct lithiation of the Boc-protected piperazine ring allows for subsequent functionalization. mdpi.com | Introduction of substituents at the carbon backbone of the piperazine ring. |
Integration into Advanced Combinatorial and Diversity-Oriented Synthesis (DOS) Libraries
The piperazine ring is considered a "privileged scaffold" in medicinal chemistry due to its presence in numerous approved drugs and its ability to modulate pharmacokinetic properties. nih.govmonalist.net this compound is an exemplary building block for constructing large and structurally diverse compound libraries for high-throughput screening.
Scaffold Decoration: The molecule offers at least two points of diversification. The free nitrogen of the piperazine (after Boc-deprotection) can be functionalized with a wide array of substituents through reactions like acylation, alkylation, and arylation. nih.gov The α-keto acid moiety can be transformed into various functional groups, including esters, amides, and heterocycles.
Diversity-Oriented Synthesis (DOS): DOS aims to create collections of molecules with high skeletal diversity to explore new areas of chemical space. nih.govcam.ac.uk This compound can serve as a starting point in branching reaction pathways where different reagents steer the synthesis toward distinct molecular scaffolds. cam.ac.uk Its integration into DOS workflows could lead to the discovery of novel biological probes and drug leads. The compatibility of Boc-piperazine with automated synthesis platforms makes it highly suitable for creating combinatorial libraries. monalist.net
Exploration in New Material Science and Catalysis Applications
While the primary focus for piperazine derivatives has been in pharmaceuticals, the unique properties of this compound open doors to applications in material science and catalysis.
Polymer Chemistry: The bifunctionality of the molecule allows it to act as a monomer or a cross-linking agent in polymerization reactions. N-Boc-piperazine has already demonstrated utility in advanced polymer chemistry, such as in the preparation of lipopolymers. innospk.com The resulting polymers, incorporating the piperazine motif, could exhibit interesting properties such as gas absorption capabilities, pH-responsiveness, or metal-chelating abilities.
Metal-Organic Frameworks (MOFs): The carboxylic acid and the piperazine nitrogen atoms can serve as coordination sites for metal ions, making it a potential organic linker for the construction of novel MOFs. These materials could have applications in gas storage, separation, and catalysis.
Organocatalysis: The piperazine core is a common structural motif in organocatalysts. Derivatives of this compound could be designed to catalyze a variety of organic transformations, with the potential for asymmetric catalysis if chiral modifications are introduced.
Synergistic Application of Experimental and Computational Approaches for Accelerated Discovery
The integration of computational chemistry with experimental studies is a powerful strategy to accelerate the discovery and optimization of new molecules and materials. This synergistic approach is particularly well-suited for exploring the potential of this compound.
Predicting Reactivity and Selectivity: Density Functional Theory (DFT) calculations can be employed to model reaction pathways, predict the outcomes of reactions, and understand the origins of selectivity. acs.org This can guide the design of experiments, saving time and resources. For example, computational studies on piperazine derivatives have been used to predict binding modes and rationalize structure-activity relationships. nih.govresearchgate.net
Virtual Screening and Ligand Design: In drug discovery, computational docking can be used to screen virtual libraries of derivatives of this compound against biological targets. This can help prioritize compounds for synthesis and biological evaluation. Computational studies have successfully identified potent piperazine-based ligands for various receptors. nih.gov
Materials Design: Computational modeling can be used to predict the properties of polymers or MOFs derived from this building block before their synthesis. This allows for the rational design of materials with desired characteristics.
| Computational Method | Application Area | Expected Outcome |
| Density Functional Theory (DFT) | Synthetic Route Development | Prediction of reaction barriers and stereochemical outcomes acs.org |
| Molecular Docking | Drug Discovery | Identification of potential protein targets and prediction of binding affinities nih.gov |
| Molecular Dynamics (MD) | Mechanistic Studies | Elucidation of dynamic interactions between molecules and their biological targets |
| Quantitative Structure-Activity Relationship (QSAR) | Lead Optimization | Development of predictive models for biological activity researchgate.net |
Q & A
Basic: What are the recommended synthetic methodologies for (4-Boc-piperazin-1-yl)-oxo-acetic acid?
Answer:
The synthesis typically involves two key steps: (1) Boc protection of piperazine and (2) oxo-acetic acid coupling.
- Step 1: Boc Protection : Piperazine is reacted with di-tert-butyl dicarbonate (Boc anhydride) in a basic medium (e.g., aqueous NaHCO₃ or DMAP) to introduce the Boc group at the 4-position of piperazine .
- Step 2: Oxo-Acetic Acid Coupling : The Boc-protected piperazine is then reacted with oxo-acetic acid derivatives, such as ethyl oxoacetate, under mild acidic or coupling conditions (e.g., EDC/HOBt or DCC) to form the target compound. Purification is achieved via column chromatography (silica gel, eluent: ethyl acetate/hexane) .
Basic: What analytical techniques are critical for characterizing this compound?
Answer:
- NMR Spectroscopy : ¹H and ¹³C NMR confirm Boc-group integrity (δ ~1.4 ppm for tert-butyl protons) and oxo-acetic acid coupling (carbonyl signals at δ ~170-175 ppm) .
- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ = 245.28 for C₁₁H₂₀N₂O₄) .
- IR Spectroscopy : Peaks at ~1680-1720 cm⁻¹ confirm C=O stretching from Boc and oxo-acetic acid groups .
Basic: How should this compound be stored to ensure stability?
Answer:
- Storage Conditions : Store as a powder at room temperature (20–25°C) in airtight containers under inert gas (N₂ or Ar) to prevent hydrolysis of the Boc group or oxidation of the oxo-acetic acid moiety .
- Handling Precautions : Use desiccants (silica gel) to avoid moisture absorption. Avoid prolonged exposure to light, which may degrade the oxo-acetic acid group .
Advanced: What mechanistic insights explain discrepancies in synthetic yields of this compound?
Answer:
Yield variations often arise from competing side reactions:
- Boc Deprotection : Acidic conditions during coupling may prematurely remove the Boc group. Mitigate by using buffered coupling agents (e.g., pH 7–8 with EDC/HOBt) .
- Oxo-Acid Tautomerization : The oxo-acetic acid moiety may tautomerize, reducing reactivity. Stabilize via in-situ activation (e.g., formation of mixed anhydrides with ClCO₂Et) .
- Steric Hindrance : Bulky Boc groups slow nucleophilic attack. Optimize reaction time (12–24 hrs) and use polar aprotic solvents (DMF, DMSO) .
Advanced: How can computational predictions and experimental data for physicochemical properties (e.g., Henry’s law constant) be reconciled?
Answer:
Oxo-acetic acid derivatives often show discrepancies between predicted and experimental Henry’s law constants (e.g., logH* overestimated by 3–6 units ). To resolve:
- Validation Workflow :
- Use ab initio methods (e.g., COSMO-RS) to calculate gas/water partitioning.
- Compare with experimental measurements via gas-stripping or equilibrium partitioning in closed-loop reactors.
- Apply statistical metrics (RMSE, MAE) to identify systematic biases (e.g., overestimation due to neglected hydration effects) .
- Adjustment : Incorporate solvation free energy corrections or use machine learning models trained on oxo-acid datasets .
Advanced: How is this compound utilized in multi-step syntheses of heterocyclic compounds?
Answer:
The compound serves as a key intermediate in:
- Quinazoline Synthesis : React with (2-aminophenyl)-oxo-acetic acid sodium salt and aldehydes in a one-pot, three-component reaction under catalyst-free conditions (ethanol, 60°C, 12 hrs) to form quinazoline-4-carboxylic acid derivatives .
- Peptide Mimetics : Couple with amino acids via amide bond formation (e.g., HATU/DIPEA) to create piperazine-based peptidomimetics for kinase inhibition studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
